Unii-NI7FZ38DO2
Overview
Description
Unii-NI7FZ38DO2 is a chemical compound identified by its unique ingredient identifier (UNII). This compound is known for its versatile applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Unii-NI7FZ38DO2 involves several chemical reactions and specific conditions. Common synthetic methods include:
Sol-Gel Method: This method involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.
Pyrolysis: This method involves the thermal decomposition of materials at elevated temperatures in an inert atmosphere.
Hydrothermal Method: This method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often include:
Chemical Reactions Analysis
Types of Reactions
Unii-NI7FZ38DO2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons by a molecule, atom, or ion.
Reduction: This reaction involves the gain of electrons by a molecule, atom, or ion.
Substitution: This reaction involves the replacement of an atom or a group of atoms in a molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon and platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Unii-NI7FZ38DO2 has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and hydrogenation.
Biology: It is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: It is used in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of materials with specific properties, such as high strength and durability.
Mechanism of Action
The mechanism of action of Unii-NI7FZ38DO2 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a catalyst in specific biochemical reactions . The exact mechanism depends on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Unii-NI7FZ38DO2 can be compared with other similar compounds, such as:
Nateglinide: This compound is used in the treatment of type 2 diabetes and has a similar mechanism of action.
Amoxicillin: This antibiotic has a different mechanism of action but shares some similarities in its chemical structure.
This compound is unique in its versatility and wide range of applications, making it a valuable compound in various fields of scientific research.
Properties
IUPAC Name |
1-[[4-(7-methoxy-6-sulfooxyquinolin-4-yl)oxyphenyl]carbamoyl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O9S/c1-30-17-11-15-14(10-18(17)32-33(27,28)29)16(6-9-22-15)31-13-4-2-12(3-5-13)23-19(24)21(7-8-21)20(25)26/h2-6,9-11H,7-8H2,1H3,(H,23,24)(H,25,26)(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMVKHPJYUKGJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1OS(=O)(=O)O)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1628530-37-9 | |
Record name | 1-(((4-((7-Methoxy-6-(sulfooxy)-4-quinolinyl)oxy)phenyl)amino)carbonyl)cyclopropanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628530379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(((4-((7-METHOXY-6-(SULFOOXY)-4-QUINOLINYL)OXY)PHENYL)AMINO)CARBONYL)CYCLOPROPANECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI7FZ38DO2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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